REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[CH:5]=[CH:4][C:3]=1[N:11]1[C:15](C)=[N:14][CH:13]=[N:12]1.[CH3:17]O>[Pd]>[F:1][C:2]1[CH:7]=[C:6]([CH:5]=[CH:4][C:3]=1[N:11]1[CH:15]=[N:14][C:13]([CH3:17])=[N:12]1)[NH2:8]
|
Name
|
( 1 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
1-(2-fluoro-4-nitrophenyl)-5-methyl-1H-1,2,4-triazole
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC(=C1)[N+](=O)[O-])N1N=CN=C1C
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir for 72 h under the hydrogen atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The flask was repeatedly evacuated
|
Type
|
CUSTOM
|
Details
|
flushed with hydrogen gas (double balloon)
|
Type
|
WAIT
|
Details
|
left
|
Type
|
CUSTOM
|
Details
|
The vessel was subsequently purged with nitrogen gas
|
Type
|
TEMPERATURE
|
Details
|
The reaction vessel and it contents were chilled (ice-water bath)
|
Type
|
CUSTOM
|
Details
|
The flask was repeatedly evacuated
|
Type
|
CUSTOM
|
Details
|
flushed with hydrogen gas (double balloon)
|
Type
|
TEMPERATURE
|
Details
|
to warm to rt
|
Type
|
WAIT
|
Details
|
left
|
Type
|
STIRRING
|
Details
|
to stir for 6 h under the hydrogen atmosphere
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
The vessel was subsequently purged with nitrogen gas
|
Type
|
CUSTOM
|
Details
|
The crude reaction mixture
|
Type
|
FILTRATION
|
Details
|
was filtered through a short plug of diatomaceous earth (Celite®)
|
Type
|
WASH
|
Details
|
The reaction vessel and the Celite® were rinsed with fresh methanol
|
Type
|
CONCENTRATION
|
Details
|
The combined filtrates were concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was dried under high vacuum overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
72 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(N)C=CC1N1N=C(N=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 63 mmol | |
AMOUNT: MASS | 12.1 g | |
YIELD: PERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |